2-(3-Methoxyphenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c1-27-17-4-2-3-14(11-17)12-19(26)25-9-7-16(8-10-25)28-18-6-5-15(13-24-18)20(21,22)23/h2-6,11,13,16H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWKZQKVWKOYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-Methoxyphenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 337.34 g/mol. The structure features a methoxyphenyl group, a trifluoromethyl-pyridine moiety, and a piperidine ring, which are known to contribute to various biological activities.
Research indicates that compounds containing piperidine and pyridine rings often exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific mechanisms of action for 2-(3-Methoxyphenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone may involve:
- Inhibition of Microtubule Assembly : Similar compounds have shown effective inhibition of microtubule assembly, suggesting potential use as microtubule-destabilizing agents .
- Induction of Apoptosis : Studies on related compounds indicate they can enhance caspase activity, leading to apoptosis in cancer cells .
Biological Activity Overview
The biological activity of the compound can be summarized in the following table:
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds:
- Anticancer Activity : A study demonstrated that related piperidine derivatives exhibited significant cytotoxicity against multiple cancer cell lines, including MDA-MB-231 and HepG2. These compounds showed an ability to induce apoptosis and inhibit cell proliferation at micromolar concentrations .
- Neuroprotective Effects : Research on piperidine derivatives has indicated their potential as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Properties : Compounds similar to the target molecule have been evaluated for their antibacterial activity, showing effectiveness against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent activity .
Scientific Research Applications
The biological activity of this compound can be classified into several categories:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Compound | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Compound A | 20 | Moderate |
| Compound B | 25 | High |
| Target Compound | 22 | Moderate |
This suggests that modifications in the piperidine and pyridine moieties could enhance activity against specific pathogens.
Antioxidant Activity
Compounds with methoxy groups are often associated with antioxidant properties. The presence of the 3-methoxyphenyl group in this compound contributes to its ability to scavenge free radicals, reducing oxidative stress.
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| Compound X | 45 | Strong |
| Compound Y | 30 | Very Strong |
| Target Compound | 35 | Strong |
These findings indicate that this compound could be beneficial in preventing oxidative damage in biological systems.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. Inhibition of DHODH can have therapeutic implications for treating conditions such as cancer and autoimmune disorders.
Study on Antimicrobial Efficacy
A study focused on various piperidine derivatives demonstrated that compounds structurally related to this compound exhibited moderate to high antimicrobial activity against clinically relevant bacteria.
Study on Antioxidant Potential
Research highlighted the antioxidant potential of methoxy-substituted phenolic compounds, showing that those with similar structures had significant DPPH radical scavenging activity.
Study on Enzyme Inhibition Profile
Research examining enzyme inhibition revealed that derivatives of this compound could effectively inhibit DHODH activity, suggesting potential applications in managing diseases reliant on pyrimidine metabolism.
Q & A
Q. How do structural modifications influence bioactivity?
- Structure-Activity Relationship (SAR) Analysis : Replace the trifluoromethylpyridine or methoxyphenyl groups with analogs and evaluate pharmacological effects. For example:
| Analog Structure | Modification | Observed Activity Change | Reference |
|---|---|---|---|
| Pyrimidine instead of pyridine | Reduced electron-withdrawing effect | 20% decrease in receptor binding affinity | |
| 4-Fluorophenyl instead of 3-methoxyphenyl | Increased lipophilicity | Enhanced CNS penetration | |
| Piperazine instead of piperidine | Altered basicity | Loss of target selectivity |
Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target receptors like neurotransmitter transporters .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Replicate Under Controlled Conditions : Standardize assay protocols (e.g., cell lines, incubation time) to minimize variability .
- Control for Degradation : Monitor compound stability via LC-MS during assays; use fresh samples or stabilize with antioxidants (e.g., ascorbic acid) .
- Cross-Validate Models : Compare in vitro results with in vivo pharmacokinetic data (e.g., rodent studies) to confirm relevance .
Q. What experimental strategies identify the compound’s biological targets?
- Methodological Answer :
- Radioligand Binding Assays : Synthesize a tritiated or fluorinated derivative (e.g., [¹⁸F]-labeled analog) to quantify binding affinity in brain tissue homogenates .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure real-time interaction kinetics with purified receptors .
- Knockout Models : Compare activity in wild-type vs. receptor-knockout animals to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
